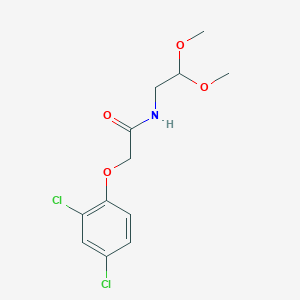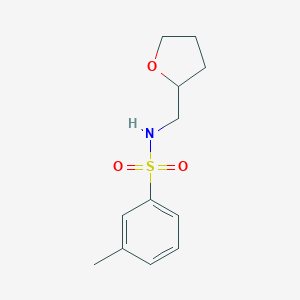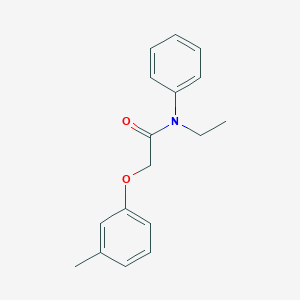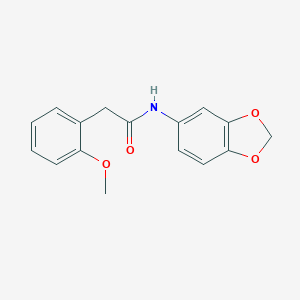
2-(2,4-dichlorophenoxy)-N-(2,2-dimethoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(2,2-dimethoxyethyl)acetamide, commonly known as 'Dicamba', is a selective herbicide that is widely used in agriculture to control broadleaf weeds in various crops. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness and low cost.
作用機序
Dicamba works by disrupting the growth and development of the weed by mimicking the plant hormone auxin. This causes the weed to grow abnormally, leading to stunted growth and eventual death. Dicamba is also known to inhibit the activity of certain enzymes that are essential for plant growth.
Biochemical and Physiological Effects:
Dicamba has been found to have a range of biochemical and physiological effects on plants. It can cause changes in the expression of genes that are involved in plant growth and development, as well as in the production of certain proteins. Dicamba can also affect the photosynthetic activity of plants, leading to reduced growth and yield.
実験室実験の利点と制限
Dicamba is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. It is a well-established herbicide with a known mode of action, making it a useful tool for researchers. However, Dicamba can also have unintended effects on non-target plants, which can complicate experiments and make it difficult to draw conclusions.
将来の方向性
There are several future directions for research on Dicamba. One area of interest is the development of new formulations that are more effective and have fewer environmental impacts. Another area of research is the study of Dicamba resistance in weeds, which has become a growing concern in recent years. Additionally, there is a need for more research on the long-term effects of Dicamba on the environment and human health.
Conclusion:
In conclusion, Dicamba is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by disrupting the growth and development of weeds by mimicking the plant hormone auxin. Dicamba has a range of biochemical and physiological effects on plants and is commonly used in laboratory experiments. However, there are also concerns about its potential impact on non-target plants and the environment. Further research is needed to develop new formulations, study resistance in weeds, and understand the long-term effects of Dicamba.
合成法
Dicamba can be synthesized by reacting 2,4-dichlorophenol with chloroacetyl chloride to form 2,4-dichlorophenoxyacetyl chloride. This intermediate product is then reacted with 2,2-dimethoxyethylamine to form Dicamba. The synthesis method is well-established and can be easily scaled up for commercial production.
科学的研究の応用
Dicamba has been extensively studied for its herbicidal properties and its potential impact on the environment. It has been found to be effective in controlling a wide range of broadleaf weeds in various crops such as soybeans, cotton, and corn. Dicamba is a systemic herbicide, which means that it is absorbed by the plant and transported to the site of action, resulting in the death of the weed.
特性
分子式 |
C12H15Cl2NO4 |
|---|---|
分子量 |
308.15 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-(2,2-dimethoxyethyl)acetamide |
InChI |
InChI=1S/C12H15Cl2NO4/c1-17-12(18-2)6-15-11(16)7-19-10-4-3-8(13)5-9(10)14/h3-5,12H,6-7H2,1-2H3,(H,15,16) |
InChIキー |
YINUIUNFVLGJGT-UHFFFAOYSA-N |
SMILES |
COC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)OC |
正規SMILES |
COC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)












